

Reactivity of 1-Butyl-2-methyl-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

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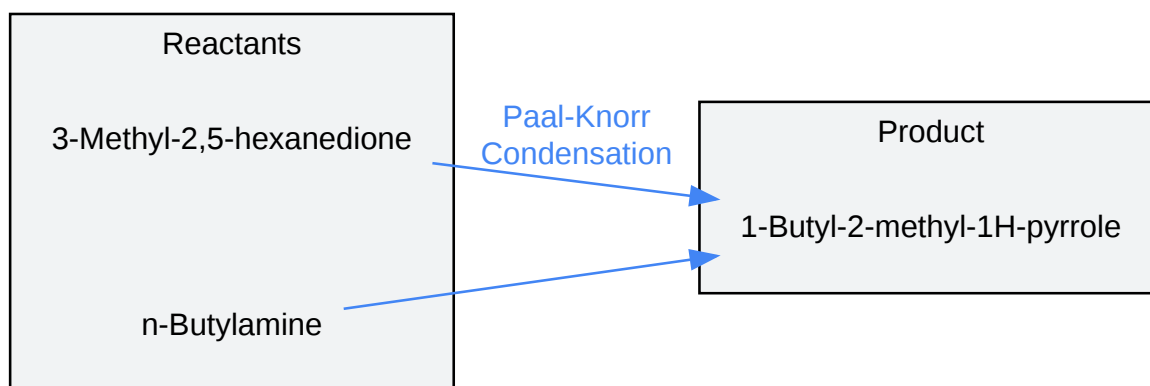
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of **1-butyl-2-methyl-1H-pyrrole**, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Pyrrole and its analogs are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4][5]} This document provides a comprehensive overview of the synthesis and characteristic reactions of **1-butyl-2-methyl-1H-pyrrole**, supported by detailed experimental protocols and quantitative data.

Synthesis of 1-Butyl-2-methyl-1H-pyrrole

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.^{[1][2][6][7][8][9][10]} This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions or with a catalyst, to form the pyrrole ring.

For the synthesis of **1-butyl-2-methyl-1H-pyrrole**, the logical starting materials are 3-methyl-2,5-hexanedione and n-butylamine.



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Figure 1: Paal-Knorr synthesis of **1-Butyl-2-methyl-1H-pyrrole**.

General Experimental Protocol for Paal-Knorr Synthesis

The following is a generalized experimental protocol based on known procedures for similar pyrrole syntheses.^{[9][11][12]}

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,5-hexanedione (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid, or an ionic liquid).^[7]
- **Addition of Amine:** Add n-butylamine (1.0-1.2 eq) to the solution.
- **Catalyst (Optional):** An acid catalyst such as p-toluenesulfonic acid, a Lewis acid, or a solid-supported catalyst can be added to accelerate the reaction.^{[6][12]}
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours (2-24 h), and the progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford

the pure **1-butyl-2-methyl-1H-pyrrole**.

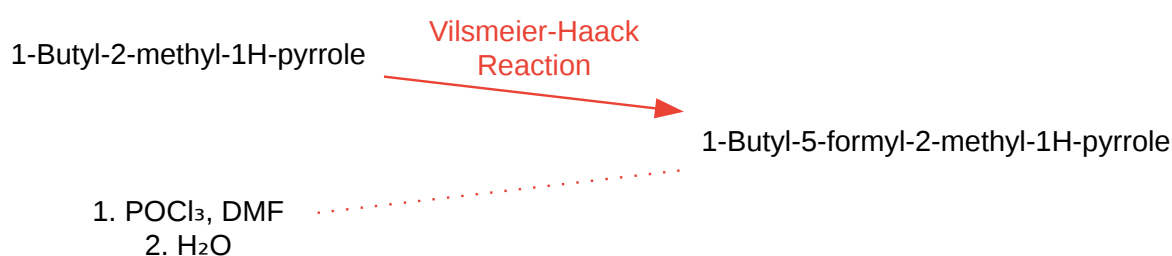
Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The presence of the N-butyl and 2-methyl substituents influences the regioselectivity of these reactions. The N-butyl group is an electron-donating group, further increasing the electron density of the ring. The 2-methyl group also contributes to the electron density and sterically hinders the C2 position to some extent.

Electrophilic Aromatic Substitution

Electrophilic substitution on N-alkylpyrroles typically occurs at the C2 (α) and C5 (α') positions. In **1-butyl-2-methyl-1H-pyrrole**, the C2 position is occupied, directing electrophilic attack primarily to the C5 position, and to a lesser extent, the C3 and C4 (β) positions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl_3) and a formamide such as N,N-dimethylformamide (DMF).^{[13][14][15][16][17]} For **1-butyl-2-methyl-1H-pyrrole**, formylation is expected to occur predominantly at the C5 position.



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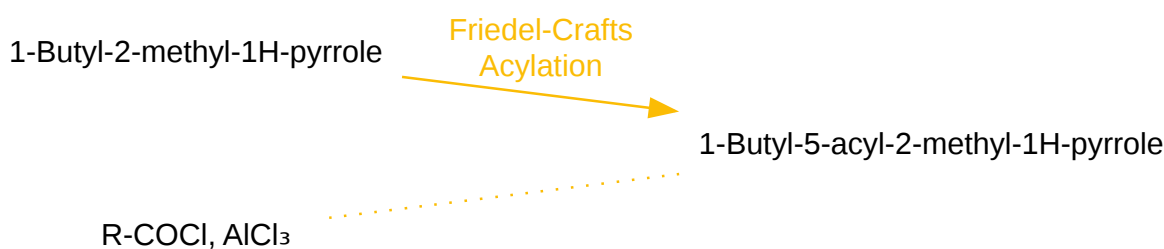
Figure 2: Vilsmeier-Haack formylation of **1-Butyl-2-methyl-1H-pyrrole**.

General Experimental Protocol:

- **Reagent Preparation:** In a cooled (0 °C) flask, slowly add phosphoryl chloride (1.1 eq) to anhydrous DMF (solvent and reagent).

- Reaction: To this solution, add **1-butyl-2-methyl-1H-pyrrole** (1.0 eq) dropwise, maintaining the temperature at 0 °C.
- Hydrolysis: After the reaction is complete (monitored by TLC), the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution).
- Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl_3 , SnCl_4).^{[18][19][20]} Similar to formylation, acylation is expected to occur at the C5 position.



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Figure 3: Friedel-Crafts acylation of **1-Butyl-2-methyl-1H-pyrrole**.

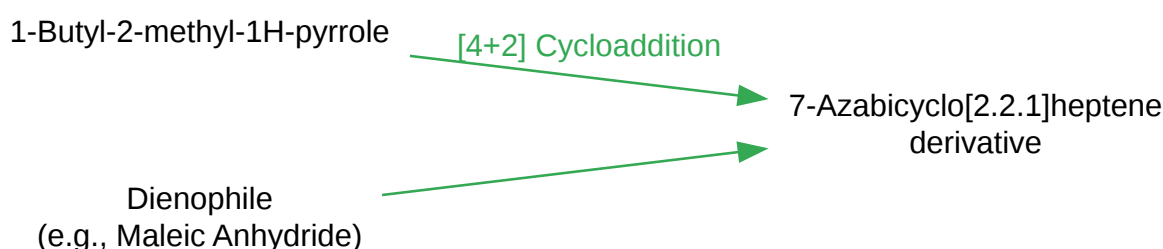
General Experimental Protocol:

- Complex Formation: In a flask containing a solution of the acyl halide (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane), add the Lewis acid (1.1 eq) at low temperature (e.g., 0 °C).
- Reaction: Add a solution of **1-butyl-2-methyl-1H-pyrrole** (1.0 eq) in the same solvent to the reaction mixture.
- Work-up and Purification: The reaction is quenched by the addition of water or dilute acid. The product is then extracted, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Cycloaddition Reactions

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than simple dienes. The N-butyl and 2-methyl groups can influence the stereochemistry and regioselectivity of these reactions.

Pyrroles can act as dienes in [4+2] cycloaddition reactions with strong dienophiles, although this often requires high temperatures or pressures due to the aromaticity of the pyrrole ring.^[21]^[22]^[23]^[24]^[25] The reaction leads to the formation of a 7-azabicyclo[2.2.1]heptene derivative.



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Figure 4: Diels-Alder reaction of **1-Butyl-2-methyl-1H-pyrrole**.

General Experimental Protocol:

- **Reaction Setup:** A solution of **1-butyl-2-methyl-1H-pyrrole** (1.0 eq) and the dienophile (e.g., maleic anhydride, 1.0-1.5 eq) in a high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed tube or a high-pressure reactor.
- **Reaction Conditions:** The mixture is heated to a high temperature (typically >150 °C) for an extended period.
- **Isolation:** After cooling, the solvent is removed, and the product is isolated, often by crystallization or chromatography.

Quantitative Data

While specific experimental data for **1-butyl-2-methyl-1H-pyrrole** is not readily available in the literature, the following table provides expected ranges and values for its key properties based

on closely related compounds.

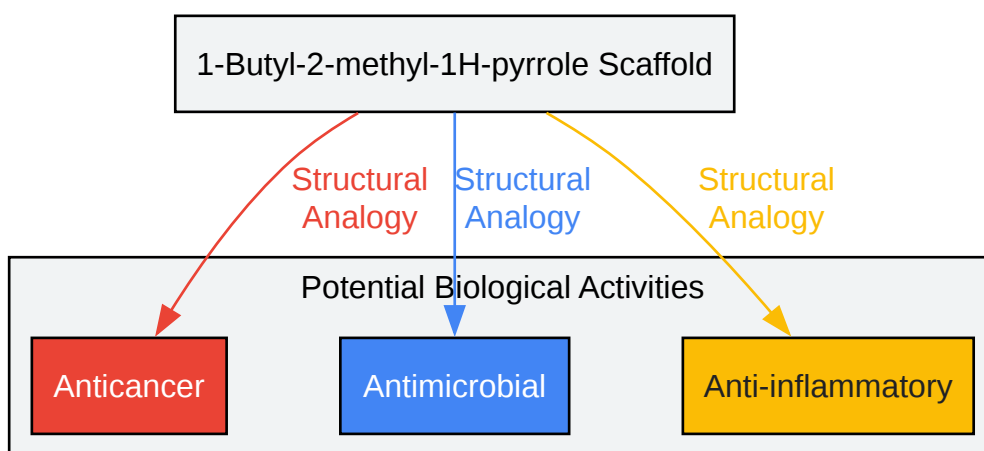
Property	Expected Value/Range	Reference Compound(s)
Molecular Formula	C ₉ H ₁₅ N	-
Molecular Weight	137.22 g/mol	-
Boiling Point	~180-200 °C	1-Butylpyrrole, 2-Methylpyrrole
¹ H NMR (CDCl ₃ , δ ppm)		
Pyrrole H (C5)	6.5-6.7	1-Butyl-2,5-dimethyl-1H-pyrrole
Pyrrole H (C3, C4)	5.8-6.2	1-Butyl-2,5-dimethyl-1H-pyrrole
N-CH ₂	3.7-3.9	1-Butylpyrrole
Pyrrole-CH ₃	2.1-2.3	2-Methylpyrrole
Butyl Chain	0.9-1.8	1-Butylpyrrole
¹³ C NMR (CDCl ₃ , δ ppm)		
Pyrrole C2	128-132	2-Methylpyrrole
Pyrrole C5	118-122	1-Butyl-2,5-dimethyl-1H-pyrrole
Pyrrole C3, C4	105-110	1-Butyl-2,5-dimethyl-1H-pyrrole
N-CH ₂	45-50	1-Butylpyrrole
Pyrrole-CH ₃	12-15	2-Methylpyrrole
Butyl Chain	13-35	1-Butylpyrrole
Mass Spectrum (m/z)	137 (M ⁺), fragments corresponding to loss of butyl and methyl groups	1-Butylpyrrole, 2-Methylpyrrole

Biological Relevance

Pyrrole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of different substituents on the pyrrole ring can modulate their pharmacological properties.

- **Anticancer Activity:** Many substituted pyrrole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and hedgehog signaling.[1][2][3][6][11] The specific substitution pattern on the pyrrole ring is crucial for the observed cytotoxicity against different cancer cell lines.
- **Antimicrobial Activity:** Pyrrole-containing compounds have shown promising antibacterial and antifungal activities.[4][5][26][27][28] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

While the specific biological activity of **1-butyl-2-methyl-1H-pyrrole** has not been extensively reported, its structural similarity to other biologically active pyrroles suggests it could be a valuable scaffold for the development of new therapeutic agents. Further screening and structure-activity relationship (SAR) studies are warranted to explore its potential in drug discovery.



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Figure 5: Potential biological activities of **1-Butyl-2-methyl-1H-pyrrole**.

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